molecular formula C10H12N2OS B1382590 2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 13145-85-2

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B1382590
CAS No.: 13145-85-2
M. Wt: 208.28 g/mol
InChI Key: QHJAFTPWGIVJEJ-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the reaction of a thiophene derivative with an appropriate amine under basic conditions. One common method involves the substitution reaction of a thiophene with an aromatic amine, catalyzed by a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific bioactive derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methoxybenzothiazole
  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-13-6-2-3-7-8(5-11)10(12)14-9(7)4-6/h6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJAFTPWGIVJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13145-85-2
Record name 2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 2
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 3
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 4
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 5
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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